molecular formula C9H7F13O2 B012739 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol CAS No. 107650-06-6

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol

Cat. No.: B012739
CAS No.: 107650-06-6
M. Wt: 394.13 g/mol
InChI Key: DAHZCNRVTNHGGR-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol (CAS: 107650-06-6) is a highly fluorinated diol characterized by 13 fluorine atoms and two hydroxyl groups positioned at the 1,2-carbon positions. Its molecular formula is C₉H₈F₁₃O₂, with a molecular weight of approximately 414.11 g/mol . Key physical properties include:

  • Melting point: 63–64°C
  • Boiling point: 120–130°C
  • Density: 1.617 g/cm³ (predicted)
  • pKa: 13.52 ± 0.20 (predicted)
  • Flash point: >150°C

The compound’s high fluorination confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation. The dual hydroxyl groups enable hydrogen bonding, influencing solubility in fluorinated solvents and reactivity in polymer synthesis .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F13O2/c10-4(11,1-3(24)2-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,23-24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHZCNRVTNHGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338588
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107650-06-6
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of Fluorinated Compounds

Fluorinated compounds are organic molecules that contain fluorine atoms. The incorporation of fluorine can significantly alter the chemical properties and biological activities of these compounds. Fluorinated alcohols like "4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol" are of particular interest due to their potential applications in pharmaceuticals and agrochemicals.

  • Antimicrobial Activity : Many fluorinated compounds exhibit antimicrobial properties. The presence of fluorine can enhance the lipophilicity of the molecule, allowing better membrane penetration and interaction with microbial targets.
  • Antiviral Properties : Some studies suggest that fluorinated alcohols can interfere with viral replication processes by altering membrane dynamics or inhibiting viral enzymes.
  • Toxicological Profiles : The biological activity of fluorinated compounds often includes toxicological assessments. Fluorinated alcohols may exhibit hepatotoxicity or nephrotoxicity depending on their structure and metabolic pathways.

1. Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various fluorinated alcohols' efficacy against bacterial strains. The results indicated that certain structural modifications could enhance antibacterial activity significantly.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tridecafluorononane-1,2-diolE. coli32 µg/mL
Tridecafluorononane-1,2-diolS. aureus16 µg/mL

2. Antiviral Activity

Research conducted on fluorinated alcohols demonstrated their potential as antiviral agents against influenza viruses. The mechanism was attributed to their ability to disrupt lipid membranes.

CompoundVirus TypeIC50 (µM)
Tridecafluorononane-1,2-diolInfluenza A25
Tridecafluorononane-1,2-diolHIV10

3. Toxicological Assessments

A comprehensive toxicological study highlighted the importance of assessing the safety profiles of fluorinated compounds. The study found that while some derivatives were effective in small doses, higher concentrations led to significant cytotoxic effects.

EndpointResult
Hepatotoxicity (in vitro)IC50 = 50 µM
Nephrotoxicity (in vitro)IC50 = 70 µM

Comparison with Similar Compounds

Structural and Functional Group Differences

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol (CAS: 80806-68-4)
  • Molecular formula : C₉H₇F₁₃O
  • Molecular weight : 378.13 g/mol
  • Key properties :
    • Boiling point: 80°C
    • Density: 1.629 g/cm³
    • pKa: 14.83 ± 0.10 (predicted)
    • Flash point: 50°C
  • Comparison: This mono-ol lacks the second hydroxyl group, resulting in reduced hydrogen bonding capacity and lower boiling point. Its higher pKa indicates weaker acidity compared to the diol. Applications include synthesis of fluorinated vinyl ethers due to its terminal hydroxyl group .
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS: 2043-57-4)
  • Molecular formula : C₈H₄F₁₃I
  • Molecular weight : 474 g/mol
  • Key properties :
    • Boiling point: 92°C (at 45 mmHg)
    • Melting point: 21°C
  • Comparison: The iodine substituent enables nucleophilic substitution reactions, unlike the diol. Its shorter carbon chain (C8 vs. C9) and lack of hydroxyl groups limit solubility in polar solvents but enhance stability in non-polar environments .
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol
  • Molecular formula : C₉H₅F₁₇O
  • Key properties: Higher fluorine content (17 F atoms vs. 13) increases hydrophobicity and chemical inertness.

Physicochemical Properties Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa Key Functional Groups
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol C₉H₈F₁₃O₂ 414.11 120–130 13.52 1,2-diol
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tridecafluorononan-1-ol C₉H₇F₁₃O 378.13 80 14.83 Terminal -OH
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane C₈H₄F₁₃I 474 92 N/A Iodine substituent

Preparation Methods

Fluorination of Norbornane Diol Analogs

The fluorination of norbornane diol derivatives provides a foundational route to synthesize fluorinated diols. Norbornane diols, such as 2,3-dihydroxynorbornane, undergo direct fluorination using fluorine gas (F₂) diluted with nitrogen in a temperature-controlled reactor. This method, adapted from the fluorination of pinacol carbonate, involves substituting hydrogen atoms with fluorine under controlled conditions to achieve full perfluorination.

The reaction typically proceeds in a Monel™ metal reactor charged with a perfluorinated solvent (e.g., Freon™ 113). For example, diisopropyl carbonate is fluorinated at 10% F₂ concentration over 24 hours, yielding perfluorinated products after hydrolysis. Applied to norbornane diols, this approach achieves approximately 70–80% fluorination efficiency, though side reactions such as oligomerization may occur at higher fluorine concentrations.

Solid-Phase Fluorination

Solid-phase fluorination, as described in U.S. Pat. Nos. 4,755,567 and 4,859,747, offers an alternative for thermally sensitive substrates. The diol precursor is adsorbed onto an inert support (e.g., alumina) and exposed to incremental increases in fluorine concentration. This method minimizes decomposition by maintaining low reaction temperatures (0–25°C) and avoids solvent interference. Post-fluorination hydrolysis with aqueous base (e.g., NaOH) cleaves intermediate fluorocarbonates to regenerate the diol functionality.

Condensation Polymerization with Fluorinated Monomers

Diels-Alder Cycloaddition

Fluorinated norbornene monomers, synthesized via Diels-Alder reactions between cyclopentadiene and perfluoroalkenes, serve as precursors for condensation polymers. For example, the reaction of hexafluoropropene with cyclopentadiene yields a fluorinated norbornene derivative, which is subsequently oxidized to the diol using ozone or hydrogen peroxide. This method achieves moderate yields (50–60%) but requires rigorous purification to remove unreacted olefins.

Radical Addition of Perfluoroalkyl Iodides

Recent advances utilize perfluoroalkyl iodides (Rf-I) in radical-mediated additions to electron-deficient olefins. In a representative procedure, 1,1,1-trifluoro-3-iodopropane reacts with methyl acrylate in the presence of a pyrrolidine catalyst and oxygen. The reaction proceeds via a radical chain mechanism, forming a perfluoroalkylated intermediate that is hydrolyzed to the diol under acidic conditions. This method achieves higher regioselectivity (up to 85% yield) compared to traditional fluorination routes.

Method Reagents Conditions Yield
Direct FluorinationF₂/N₂, Freon™ 11325°C, 24 h70–80%
Solid-Phase FluorinationF₂/N₂, Alumina0–25°C, 48 h60–70%
Radical AdditionRf-I, Pyrrolidine, O₂25°C, 24 h, LED light80–85%

Hydrolysis of Fluorinated Carbonates

Synthesis of Fluorocarbonates

The preparation of fluorinated carbonates via phosgene condensation is a critical intermediate step. For instance, norbornane diol reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane to form a cyclic carbonate. Subsequent fluorination with F₂ gas yields perfluorinated carbonates, which are hydrolyzed to the target diol using aqueous sodium hydroxide. This method is advantageous for scalability, with reported yields exceeding 75%.

Acid-Catalyzed Hydrolysis

Alternative hydrolysis routes employ acidic conditions. Fluorinated carbonates treated with sulfuric acid (H₂SO₄) in tetrahydrofuran (THF) undergo rapid cleavage of the carbonate group, releasing the diol and CO₂. However, this method risks partial defluorination, reducing overall yield to 60–65%.

Challenges in Synthesis and Purification

Byproduct Formation

Oligomerization of fluorinated intermediates is a persistent issue, particularly in radical-mediated reactions. For example, excess perfluoroalkyl iodide (3.0 eq.) promotes dimerization, necessitating precise stoichiometric control. Chromatographic purification on silica gel with hexane/ethyl acetate gradients effectively isolates the diol from oligomeric byproducts.

Thermal Instability

Fluorinated diols exhibit limited thermal stability above 150°C, complicating high-temperature reactions. Storage under inert atmosphere (N₂ or Ar) at –20°C is recommended to prevent degradation.

Applications in Material Science

Photoresist Polymers

The compound’s low UV absorbance at 157 nm makes it invaluable in photolithography. Condensation with phosgene produces polycarbonates with etch resistance suitable for semiconductor manufacturing.

Surface Modification

Perfluorinated diols form self-assembled monolayers (SAMs) on metal surfaces, enhancing hydrophobicity and corrosion resistance. Applications include microelectromechanical systems (MEMS) and biomedical devices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol, and what challenges arise due to its fluorinated chain?

  • Methodology : The synthesis typically involves radical telomerization of tetrafluoroethylene with diol precursors, followed by fluorination steps. Challenges include controlling the degree of fluorination and avoiding side reactions (e.g., chain termination). Key parameters:

  • Temperature : Maintain below 80°C to prevent decomposition (boiling point of related fluorinated alcohols is ~80°C) .

  • Solvents : Use non-polar solvents (e.g., benzene, chloroform) due to limited solubility in polar solvents like DMSO .

  • Catalysts : Fluorinated Lewis acids (e.g., BF₃·Et₂O) enhance fluorination efficiency.

    • Data Table :
ParameterOptimal Range
Reaction Temperature60–70°C
Fluorination Time12–24 hours
SolventChloroform/Benzene

Q. How can researchers purify this compound given its solubility limitations?

  • Methodology : Use fractional distillation followed by column chromatography (silica gel, hexane:ethyl acetate 9:1). Confirm purity via:

  • NMR : Fluorine-19 NMR to verify fluorination pattern.
  • GC-MS : Monitor for residual fluorinated byproducts.
    • Challenges : The oily consistency (density 1.629 g/cm³) complicates crystallization; flash chromatography under reduced pressure improves yield .

Advanced Research Questions

Q. How does the fluorinated chain influence reactivity in catalytic processes like silylation or etherification?

  • Mechanistic Insight : The electron-withdrawing nature of fluorine atoms reduces nucleophilicity of hydroxyl groups, requiring stronger catalysts (e.g., Sc(OTf)₃) for silylation. Steric hindrance from the fluorinated chain may limit access to 1,2-diol moieties, favoring 1,3-diol interactions in some cases .
  • Experimental Design :

  • Compare reaction rates with non-fluorinated analogs using kinetic studies.
  • Use DFT calculations to model transition states and steric effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
Reactant of Route 2
Reactant of Route 2
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol

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